molecular formula C10H9NOS B2595766 (3-(Thiazol-4-yl)phenyl)methanol CAS No. 1375097-86-1

(3-(Thiazol-4-yl)phenyl)methanol

Cat. No. B2595766
CAS RN: 1375097-86-1
M. Wt: 191.25
InChI Key: JDJNBSZLICXTHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(3-(Thiazol-4-yl)phenyl)methanol” is 1S/C10H9NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 . The SMILES string representation is Cc1nc(cs1)-c2cccc(CO)c2 .


Physical And Chemical Properties Analysis

“(3-(Thiazol-4-yl)phenyl)methanol” is a solid at room temperature . It has a boiling point of 77.5-79.5°C .

Scientific Research Applications

Subheading

Antimicrobial Evaluation of Thiazole DerivativesResearch indicates that derivatives of thiazole, similar in structure to (3-(Thiazol-4-yl)phenyl)methanol, show promising antimicrobial properties. For instance, a study by Kubba and Rahim (2018) found that these compounds exhibited moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Kubba & Rahim, 2018).

Potential Inhibitors of Type III Secretion in Bacteria

Subheading

Inhibition of Type III Secretion in Gram-negative BacteriaThiazole derivatives have been explored as potential bioisosteres of salicylidene acylhydrazides, known inhibitors of type III secretion in Gram-negative bacteria. A study by Hillgren et al. (2010) synthesized a focused library of these compounds, aiming to obtain potent inhibitors of this secretion system, which is crucial in bacterial pathogenicity (Hillgren et al., 2010).

Anticancer Potential

Subheading

Thiazole Derivatives as Anticancer AgentsSome thiazole derivatives have shown potential as anticancer agents. Lefranc et al. (2013) investigated compounds that displayed significant in vitro growth inhibitory activity against various human cancer cell lines, including glioma cells. This research suggests that specific thiazole derivatives could be effective in cancer therapy, particularly due to their impact on Na+/K(+)-ATPase and Ras oncogene activity in cancer cells (Lefranc et al., 2013).

Molecular Docking and Quantum Chemical Calculations

Subheading

Computational Studies of Thiazole DerivativesComputational studies, including molecular docking and quantum chemical calculations, have been conducted on thiazole derivatives to understand their structural and biological properties. Viji et al. (2020) carried out such studies on a specific thiazole compound, providing insights into its potential biological effects and interactions with other molecules (Viji et al., 2020).

Safety And Hazards

“(3-(Thiazol-4-yl)phenyl)methanol” is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-(1,3-thiazol-4-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJNBSZLICXTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Thiazol-4-yl)phenyl)methanol

CAS RN

1375097-86-1
Record name [3-(1,3-thiazol-4-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A cooled (−78° C.) solution of ethyl 3-(thiazol-4-yl)benzoate (501 mg; 2.14 mmol) in anh. toluene (7 ml) was treated with a solution of 1 M DIBAH in toluene (6.44 ml; 6.44 mmol), and the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min., and then at 0° C. for 30 min. The mixture was then treated successively with water (35 ml), 1 M aq. NaOH (11 ml), and aq. sat. NaHCO3 (30 ml). The separated aq. layer was further extracted with AcOEt (2×50 ml). The mixed organic layers were then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=20/1) afforded (3-(thiazol-4-yl)phenyl)methanol as a pale yellow oil. LC-MS (conditions A): tR=0.50 min.; [M+H]+: 192.04 g/mol.
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.44 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

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